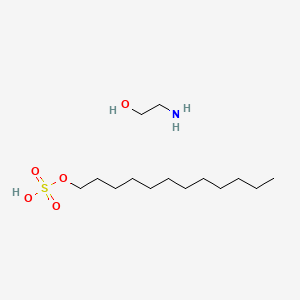

Monoethanolamine lauryl sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monoethanolamine lauryl sulfate is an anionic surfactant widely used in various industrial and consumer products. It is known for its excellent detergency, emulsifying, and foaming properties. The compound is a derivative of lauryl alcohol and monoethanolamine, forming a sulfate ester that is highly effective in reducing surface tension and enhancing the cleaning efficiency of formulations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monoethanolamine lauryl sulfate is typically synthesized through a sulfation reaction. Lauryl alcohol reacts with sulfur trioxide in a continuous reactor, such as a falling film reactor, to form lauryl sulfate. This intermediate is then neutralized with monoethanolamine to produce the final product .

Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure efficient and consistent sulfation. The reaction between lauryl alcohol and sulfur trioxide is carried out at controlled temperatures (30-60°C) and molar ratios (1:1) to achieve optimal yields .

Análisis De Reacciones Químicas

Types of Reactions: Monoethanolamine lauryl sulfate undergoes various chemical reactions, including:

Hydrolysis: In the presence of strong acids, the compound can hydrolyze back to lauryl alcohol and monoethanolamine.

Oxidation and Reduction: The sulfate ester group can be involved in redox reactions under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Strong acids like hydrochloric acid.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Substitution: Nucleophiles like hydroxide ions.

Major Products Formed:

Hydrolysis: Lauryl alcohol and monoethanolamine.

Oxidation: Oxidized derivatives of lauryl alcohol.

Substitution: Various substituted lauryl derivatives.

Aplicaciones Científicas De Investigación

Monoethanolamine lauryl sulfate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and formulations.

Biology: Employed in cell lysis buffers and protein extraction protocols.

Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.

Industry: Commonly found in detergents, shampoos, and other personal care products due to its excellent foaming and cleaning abilities

Mecanismo De Acción

Monoethanolamine lauryl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading of liquids. This action is facilitated by the alignment and aggregation of the surfactant molecules at the liquid-air interface, which disrupts the cohesive forces between water molecules .

Comparación Con Compuestos Similares

- Sodium lauryl sulfate

- Ammonium lauryl sulfate

- Cocamide monoethanolamine

Comparison: Monoethanolamine lauryl sulfate is unique due to its combination of lauryl alcohol and monoethanolamine, which provides a balance of hydrophilic and lipophilic properties. Compared to sodium lauryl sulfate and ammonium lauryl sulfate, it offers better biodegradability and lower irritation potential. Cocamide monoethanolamine, on the other hand, is primarily used as a foam booster and viscosity builder, whereas this compound is more versatile in its applications .

Propiedades

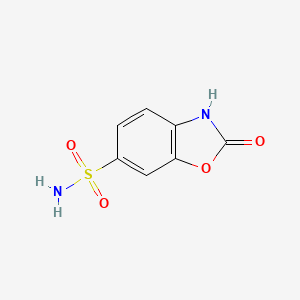

Número CAS |

4722-98-9 |

|---|---|

Fórmula molecular |

C14H33NO5S |

Peso molecular |

327.48 g/mol |

Nombre IUPAC |

dodecyl sulfate;2-hydroxyethylazanium |

InChI |

InChI=1S/C12H26O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;3-1-2-4/h2-12H2,1H3,(H,13,14,15);4H,1-3H2 |

Clave InChI |

QVBODZPPYSSMEL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N |

SMILES canónico |

CCCCCCCCCCCCOS(=O)(=O)[O-].C(CO)[NH3+] |

Key on ui other cas no. |

4722-98-9 |

Descripción física |

Liquid |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![p-Bis[2-(5-p-biphenyloxazolyl)]benzene](/img/structure/B1606034.png)

![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1606039.png)